molecular formula C22H29N3O4S B296814 N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

Katalognummer B296814
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: JGAKIFANQCXIFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets several protein kinases involved in cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

Wirkmechanismus

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 inhibits several protein kinases involved in cell proliferation and angiogenesis. It targets RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 also targets VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis, or programmed cell death, in cancer cells. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can limit the blood supply to tumors and prevent their growth and spread.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it has shown promising results in preclinical and clinical studies for the treatment of various types of cancer. Another advantage is that it can be used in combination with other anti-cancer drugs to enhance their efficacy. However, one limitation of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it can have off-target effects on other protein kinases, which can lead to unwanted side effects. Another limitation is that it may not be effective in all types of cancer.

Zukünftige Richtungen

There are several future directions for the research and development of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006. One direction is to optimize the dosing and administration of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 to minimize side effects and maximize efficacy. Another direction is to study the potential of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 in combination with other anti-cancer drugs and immunotherapies. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-cancer properties of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 and to identify biomarkers that can predict patient response to treatment.

Synthesemethoden

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is synthesized by a multistep process that involves the reaction of 2,4-dimethyl-5-nitroaniline with sec-butylamine to form N-sec-butyl-2,4-dimethyl-5-nitroaniline. The nitro group is then reduced to an amino group by hydrogenation, and the resulting amine is acetylated with acetic anhydride to form N-sec-butyl-2,4-dimethyl-5-aminoacetanilide. This compound is then reacted with N-methylsulfonyl-2-chloroacetamide to form N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cell proliferation and angiogenesis. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other anti-cancer drugs.

Eigenschaften

Molekularformel

C22H29N3O4S

Molekulargewicht

431.6 g/mol

IUPAC-Name

N-butan-2-yl-2-[[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C22H29N3O4S/c1-6-17(4)23-22(27)18-9-7-8-10-19(18)24-21(26)14-25(30(5,28)29)20-12-11-15(2)13-16(20)3/h7-13,17H,6,14H2,1-5H3,(H,23,27)(H,24,26)

InChI-Schlüssel

JGAKIFANQCXIFH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

Kanonische SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.